

α -(3-azetidinyloxy)benzoate analytical methods for characterization

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Compound of Interest

Compound Name: Ethyl 3-(3-azetidinyloxy)benzoate

CAS No.: 954223-92-8

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An Application Note for the Analytical Characterization of α -(3-Azetidinyloxy)benzoate

Introduction

α -(3-Azetidinyloxy)benzoate is a novel molecule incorporating a benzoate ester, an ether linkage, and an azetidine ring. As with any new chemical entity (NCE) in the pharmaceutical pipeline, rigorous analytical characterization is imperative to establish its identity, purity, potency, and stability.[1] This process is foundational for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug products.[2][3] This guide provides a suite of detailed analytical methods for the comprehensive characterization of this molecule, grounded in established principles of analytical chemistry and guided by regulatory standards such as those from the International Council for Harmonisation (ICH).

The methodologies outlined herein are designed to be self-validating systems, providing researchers and drug development professionals with robust starting points for method development and validation.[4] We will explore four key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identity

confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-polar to moderately polar pharmaceutical compounds.^[5] The aromatic benzoate moiety in α -(3-azetidinyloxy)benzoate makes it an ideal candidate for RP-HPLC with a C18 stationary phase. The method separates the analyte from potential impurities based on differential partitioning between the non-polar stationary phase and a polar mobile phase.^[6] UV detection is employed due to the strong chromophore of the benzene ring.

Instrumentation and Chromatographic Conditions

Parameter	Recommended Setting	Rationale
HPLC System	Quaternary Pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector	Standard configuration for robust and reproducible pharmaceutical analysis.
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size	The C18 phase provides excellent hydrophobic retention for the benzoate structure, ensuring good separation from polar impurities.[7]
Mobile Phase A	0.1% Formic Acid in Water	Provides acidic pH to ensure the azetidine nitrogen is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B	Acetonitrile	A common, effective organic modifier for reversed-phase separations.[8]
Gradient Elution	0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20- 25 min: 10% B	A gradient ensures elution of the main peak with good resolution from both early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature	30 $^{\circ}$ C	Thermostating the column ensures retention time stability and reproducibility.
Detection Wavelength	235 nm	Benzoate esters typically exhibit strong absorbance in

this region. A diode-array detector (DAD) can be used to confirm peak purity and identify the optimal wavelength.

Injection Volume	10 μ L	A typical volume for analytical HPLC.
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Diluent	Acetonitrile/Water (50:50, v/v)	Ensures sample solubility and compatibility with the initial mobile phase conditions.[6]
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Experimental Protocol

1.2.1 Standard and Sample Preparation:

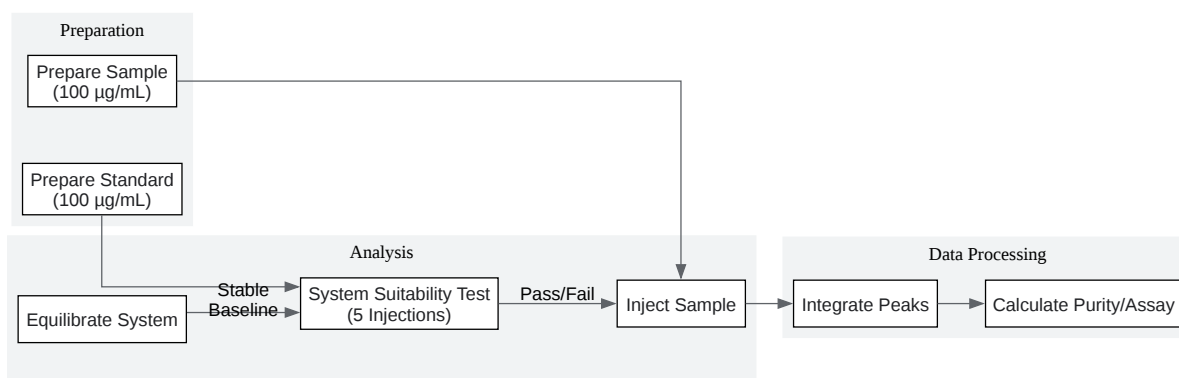
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh 25 mg of α -(3-azetidinyloxy)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- **Working Standard Solution (100 μ g/mL):** Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
- **Sample Solution (100 μ g/mL):** Prepare the test sample to a target concentration of 100 μ g/mL using the diluent. Filter through a 0.45 μ m syringe filter prior to injection to remove particulates.

1.2.2 System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 μ g/mL). The system is deemed suitable for use if the following criteria are met:

- Tailing Factor (T): ≤ 2.0
- Theoretical Plates (N): ≥ 2000
- Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$

1.2.3 Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no interfering peaks are present.
- Perform the SST injections as described above.
- Inject the prepared sample solutions.
- Calculate the purity or assay of the analyte by comparing the peak area of the sample to that of the reference standard.



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Caption: HPLC analysis workflow from preparation to calculation.

Method Validation Framework

This developed method must be validated according to ICH Q2(R1) guidelines.[4] Key parameters to assess include:

- Specificity: Demonstrated by the absence of interfering peaks from a blank injection.
- Linearity: Assessed over a range of concentrations (e.g., 25-150 µg/mL) with an acceptance criterion of $R^2 \geq 0.999$.
- Accuracy: Determined by percent recovery from spiked placebo samples, typically 98.0% to 102.0%.[4]
- Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with an RSD of $\leq 2.0\%$.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally to define the sensitivity of the method.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly useful for confirming the identity of the main component via its mass spectrum and for identifying potential volatile impurities that may not be detected by HPLC. The basicity of the azetidine ring may cause peak tailing; if observed, the use of analyte protectants or a base-deactivated inlet liner is recommended.

Instrumentation and Analytical Conditions

Parameter	Recommended Setting	Rationale
GC-MS System	Gas Chromatograph with a Mass Selective Detector (MSD)	Standard for volatile compound identification and quantification.
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5ms or equivalent)	A general-purpose, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency. [11]
Inlet Temperature	280 °C	Ensures efficient volatilization of the analyte without thermal degradation.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp peaks.
Oven Program	Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)	A robust program to separate analytes across a range of boiling points.
MS Transfer Line	280 °C	Prevents condensation of analytes between the GC and MS.
Ion Source Temp	230 °C	Standard temperature for electron ionization (EI).
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard EI energy provides reproducible fragmentation patterns for library matching.
Mass Scan Range	40 - 450 amu	Covers the expected mass of the parent ion and key fragments.

Experimental Protocol

- Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire data in full scan mode.
- Data Analysis:
 - Identify the peak corresponding to α -(3-azetidinyloxy)benzoate based on its retention time.
 - Analyze the mass spectrum of the peak. Compare the observed molecular ion and fragmentation pattern with the theoretical values.
 - Search the NIST library for tentative identification of any impurity peaks.

Expected Mass Spectrum Fragmentation

- Molecular Ion (M⁺): The parent peak should be visible.
- Key Fragments: Expect fragmentation at the ether and ester linkages. Common fragments would include the benzoyl cation (m/z 105) and the tropylium ion (m/z 77). The azetidinyloxy fragment would also produce a characteristic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

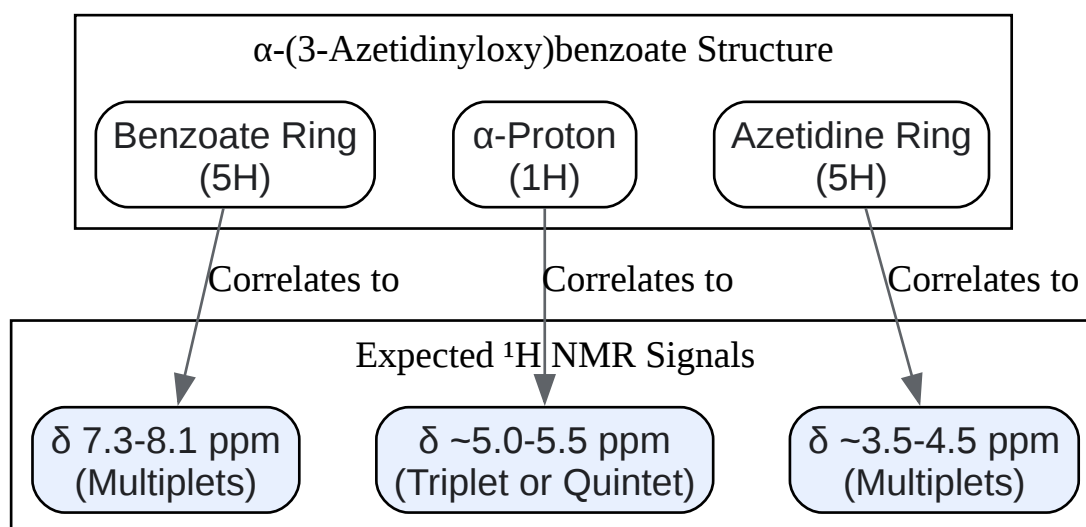
Principle: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.^[12] 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are used to assemble the complete molecular structure.

Instrumentation and Parameters

Parameter	Recommended Setting
Spectrometer	400 MHz or higher
Solvent	Chloroform-d (CDCl_3) or DMSO- d_6
Concentration	5-10 mg in 0.6 mL of solvent
^1H NMR	16 scans, 30° pulse angle, 2s relaxation delay
^{13}C NMR	1024 scans, proton-decoupled

Protocol and Expected Spectral Features

- Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate deuterated solvent. Transfer to an NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , COSY, and HSQC spectra.



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Caption: Logical relationship between structure and ^1H NMR signals.

Expected ^1H NMR Data:

- Aromatic Protons (δ 7.3-8.1 ppm): Protons on the benzoate ring will appear as a series of multiplets. The ortho protons to the ester will be the most downfield.[13]
- α -Proton (Methine, δ ~5.0-5.5 ppm): The proton on the carbon bearing both the ester and ether oxygens will likely be a multiplet, coupled to the adjacent protons on the azetidine ring.
- Azetidine Protons (δ ~3.5-4.5 ppm): The protons on the azetidine ring will appear as complex multiplets due to their diastereotopic nature and coupling to each other and the α -proton.

Expected ^{13}C NMR Data:

- Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon is highly deshielded.[14]
- Aromatic Carbons (δ ~120-135 ppm): Six distinct signals are expected for the carbons of the benzoate ring.
- α -Carbon (δ ~70-80 ppm): The carbon attached to two oxygen atoms.
- Azetidine Carbons (δ ~50-60 ppm): Carbons adjacent to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[15] It serves as a rapid and straightforward method for identity confirmation.

Protocol and Expected Absorptions

- Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or cast a thin film from a volatile solvent (e.g., chloroform) onto a salt plate.
- Analysis: Collect the spectrum from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .[16]

Table of Expected Vibrational Frequencies:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3050-3100	Aromatic C-H	Stretch
~2850-2980	Aliphatic C-H	Stretch
~1720	Ester C=O	Stretch (Strong, Characteristic) [17]
~1600, ~1450	Aromatic C=C	Stretch
~1270, ~1100	C-O (Ester and Ether)	Stretch (Strong)

The presence of a strong absorption band around 1720 cm⁻¹ (C=O stretch) and strong bands in the 1300-1100 cm⁻¹ region (C-O stretches) would provide compelling evidence for the benzoate ester and ether functionalities.[\[17\]](#)[\[18\]](#)

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